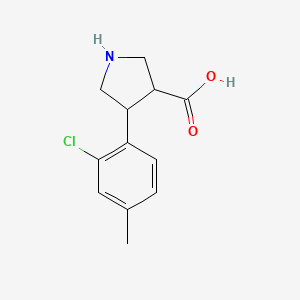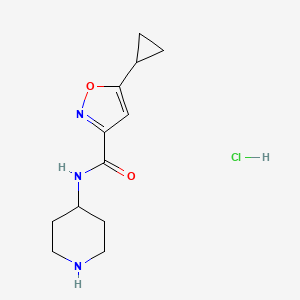
4-(2-Chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid
Descripción general
Descripción
“4-(2-Chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid” is a compound with the molecular formula C12H14ClNO2 . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Physical And Chemical Properties Analysis
The molecular weight of “4-(2-Chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid” is 239.7 . Other physical and chemical properties are not specified in the retrieved information.Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Studies
Extraction and Equilibrium Studies
Pyridine-3-carboxylic acid, similar in structure to the compound of interest, is explored for its extraction efficiencies using different diluents, demonstrating the importance of chemical derivatives in industrial applications such as food, pharmaceutical, and biochemical industries (Sushil Kumar & B. V. Babu, 2009).
Synthetic Methodologies
The synthesis of pyrrolidine derivatives through various chemical reactions showcases the interest in these compounds for their potential applications in creating agrochemicals or medicinal compounds (F. Ghelfi et al., 2003). Similarly, synthetic approaches for creating novel pyrrolidine-3-carboxylic acid derivatives highlight the ongoing research into new pharmaceuticals and antioxidants (I. Tumosienė et al., 2019).
Pharmacological Applications
Antioxidant Activity
The study of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives for their antioxidant activities indicates the pharmaceutical potential of pyrrolidine derivatives in combating oxidative stress, with some compounds showing higher activity than ascorbic acid (I. Tumosienė et al., 2019).
Chemical Characterization and Material Science
NMR and Mass Spectral Characterization
The detailed characterization of spiro[pyrrolidine-2,3′-oxindoles] using NMR and mass spectrometry demonstrates the importance of pyrrolidine derivatives in material science and chemical engineering, providing insights into the molecular structure and potential applications of these compounds (K. Laihia et al., 2006).
Direcciones Futuras
The pyrrolidine scaffold is of great interest in drug discovery due to its versatility and the possibility of generating structural diversity . Future research could focus on exploring the potential of “4-(2-Chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid” and its derivatives in the treatment of various diseases.
Propiedades
IUPAC Name |
4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-7-2-3-8(11(13)4-7)9-5-14-6-10(9)12(15)16/h2-4,9-10,14H,5-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREWDLFCKDAIMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CNCC2C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-(Benzenesulfonyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1477897.png)







![Tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1477912.png)